molecular formula C18H16BrN3O B2428754 (E)-4-((3-bromobenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one CAS No. 1092679-72-5

(E)-4-((3-bromobenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one

Cat. No. B2428754
CAS RN: 1092679-72-5
M. Wt: 370.25
InChI Key: IGBVZLSWRKDHPA-UDWIEESQSA-N
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Description

(E)-4-((3-bromobenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one, also known as BBAP, is a compound with potential applications in scientific research. BBAP is a pyrazolone derivative that has been synthesized through a variety of methods, including microwave-assisted synthesis and conventional heating methods.

Scientific Research Applications

Catalysis and Synthesis

One study highlights the use of derivatives of this compound in the Cu(II)-photocatalysed hydrocarboxylation of imines with carbon dioxide to generate disubstituted amino acids. This process offers an eco-friendly approach to synthesizing valuable amino acid derivatives, which have potential applications in the pharmaceutical industry. The study also explores the compounds' antimicrobial potential, supported by docking and density functional theory (DFT) calculations (Gordon, Hosten, & Ogunlaja, 2022).

Photodynamic Therapy

Another research avenue involves the investigation of new zinc phthalocyanine derivatives substituted with Schiff base groups for photodynamic therapy applications. These compounds exhibit high singlet oxygen quantum yield, making them promising candidates for cancer treatment through Type II photodynamic therapy mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

Corrosion Inhibition

Research into Schiff base derivatives derived from 4-aminoantipyrine, similar in structure to the compound , has demonstrated their efficacy as corrosion inhibitors on mild steel in sulfuric acid solution. These studies reveal the potential of such compounds in protecting metals against corrosion, which is crucial for industrial applications (Al-amiery, Kadhum, Kadihum, Mohamad, How, & Junaedi, 2014).

Fluorescence and Molecular Interactions

Furthermore, novel fluorescent Schiff base derivatives have been synthesized for potential applications in sensing and imaging. These compounds exhibit large Stokes shifts and dual emission properties, alongside detailed conformational and DFT analyses to understand their molecular interactions (Alam, Alam, & Lee, 2015).

Antimicrobial and Anticancer Activities

Lastly, certain Schiff base derivatives have shown remarkable antimicrobial and anticancer activities. These studies underscore the potential of such compounds in developing new therapeutic agents for treating various diseases, including cancer (Saleh, El-Gazzar, Aly, & Othman, 2020).

properties

IUPAC Name

4-[(3-bromophenyl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O/c1-13-17(20-12-14-7-6-8-15(19)11-14)18(23)22(21(13)2)16-9-4-3-5-10-16/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGBVZLSWRKDHPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-((3-bromobenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one

CAS RN

72425-88-8
Record name 4-((3-BROMO-BENZYLIDENE)-AMINO)-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-PYRAZOL-3-ONE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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